塞拉菌素

描述

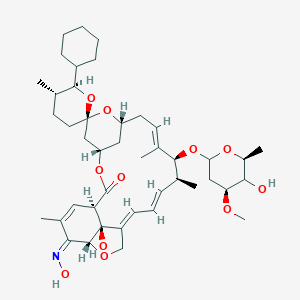

赛拉菌素是一种半合成的巨环内酯类化合物,属于阿维菌素类。它被广泛用作兽医领域的局部杀寄生虫剂和驱虫剂,尤其是用于犬和猫。 赛拉菌素对各种体内和体外寄生虫有效,包括犬心丝虫、跳蚤、耳螨、疥螨和某些类型的犬蜱,以及猫钩虫和蛔虫 .

科学研究应用

赛拉菌素具有广泛的科学研究应用:

化学: 用作研究巨环内酯及其衍生物的模型化合物。

生物学: 研究其对各种寄生虫的影响,以及作为广谱抗寄生虫剂的潜力。

医学: 研究其在治疗动物寄生虫感染方面的功效,包括心丝虫、跳蚤和螨虫。

工业: 用于开发兽用药物和宠物的局部治疗 .

作用机制

赛拉菌素通过激活寄生虫肌肉突触的谷氨酸门控氯离子通道来发挥其作用。这种激活允许氯离子进入神经细胞,导致神经肌肉麻痹,肌肉收缩受损,最终导致寄生虫死亡。 赛拉菌素通过皮肤和毛囊吸收,通过血液、肠道和皮脂腺传播,并通过寄生虫进食动物的血液或分泌物而被寄生虫摄取 .

生化分析

Biochemical Properties

Selamectin acts as an agonist of the GABA (gamma-aminobutyric acid) neurotransmitter in nerve cells and also binds to glutamate-gated chloride channels in nerve and muscle cells of invertebrates . It blocks the transmission of neuronal signals of the parasites, which are paralyzed and expelled out of the body, or they starve . It also affects the reproduction of some parasites by diminishing oviposition or inducing an abnormal oogenesis .

Cellular Effects

Selamectin exerts its effects by activating glutamate-gated chloride channels at muscle synapses . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells and causing neuromuscular paralysis, impaired muscular contraction, and eventual death . This leads to the paralysis and death of parasites .

Molecular Mechanism

The molecular mechanism of Selamectin involves the activation of glutamate-gated chloride channels at muscle synapses . This activation allows chloride ions to enter the nerve cells without desensitization, leading to neuromuscular paralysis, impaired muscular contraction, and eventual death .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Selamectin in laboratory settings are limited, it has been observed that the efficacy of Selamectin against flea populations in rabbits decreased over time . On day 2, the efficacy was 91.3% and 97.1% for the 10 and 20 mg/kg treatment groups, respectively, but by day 9, these values decreased to 37.7% and 74.2%, respectively .

Dosage Effects in Animal Models

In animal models, the effects of Selamectin vary with different dosages . For instance, in one study, ivermectin-sensitive Collies treated orally with Selamectin at 15 mg/kg showed no adverse drug reactions excepting ataxia (uncoordinated movements) in one animal . In another study, 3 topical monthly treatments at 1x, 3x, and 5x the therapeutic dose (6 mg/kg) caused no adverse drug reactions excepting sporadic and transitory salivation (drooling) .

Metabolic Pathways

Specific information on the metabolic pathways that Selamectin is involved in is currently limited. It is known that Selamectin is structurally related to ivermectin and milbemycin , which suggests that it may share similar metabolic pathways with these compounds.

Transport and Distribution

Selamectin is absorbed into the body through the skin and hair follicles . It travels through the bloodstream, intestines, and sebaceous glands . Parasites ingest the drug when they feed on the animal’s blood or secretions .

Subcellular Localization

Given its mode of action, it can be inferred that Selamectin likely interacts with subcellular components such as nerve and muscle cells of invertebrates .

准备方法

合成路线和反应条件

赛拉菌素由多拉菌素合成,多拉菌素是另一种阿维菌素衍生物。合成过程包括几个关键步骤:

氢化: 多拉菌素在威尔金森催化剂作用下进行氢化,以减少特定双键。

脱糖: 使用硫酸去除糖基。

氧化: 该化合物在二氧化锰存在下被氧化。

工业生产方法

赛拉菌素的工业生产遵循相同的合成路线,但针对大规模生产进行了优化。 该工艺旨在高效、经济且环保,产率高,污染少 .

化学反应分析

反应类型

赛拉菌素会发生各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 二氧化锰通常用作氧化剂。

还原: 氢气在威尔金森催化剂存在下。

肟化: 无水吡啶中的盐酸羟胺

主要产物

相似化合物的比较

赛拉菌素在结构上与其他阿维菌素类化合物有关,例如伊维菌素和多拉菌素。以下是一些关键比较:

属性

IUPAC Name |

6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJYYKSVHJGXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H63NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

770.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165108-07-6, 220119-17-5 | |

| Record name | 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-demethoxy-25- de(1-methylpropyl)-22,23-dihydro-5-(hydroxyimino)-Avermectin A1a | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2aE,4E,5�S,6S,6�S,7S,8E,11R,13R,15S,17aR,20aR,20bS)-6�-Cyclohexyl-7-[(2,6-dideoxy-3-O-methyl-α-l-arabinohexopyranosyl)oxy]-3�,4�,5�,6,6�,7,10,11,14,15,20a,20bdodecahydro-20b-hydroxy-5�,6,8,19-tetramethylspiro(11,15-methano-2H,13H,17H-furo[4,3,2-p,q][2,6]benzodioxacyclooctadecin-13,2�-[2H]pyran)-17,20(17aH)-dione 20-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Selamectin?

A1: Selamectin, a semi-synthetic avermectin, acts by disrupting chloride channel function in invertebrates. [, , ] It binds to glutamate-gated chloride channels, which are particularly abundant in invertebrate nerve and muscle cells. This binding leads to an influx of chloride ions, causing hyperpolarization and paralysis of the parasite. [, ]

Q2: Is Selamectin effective against both internal and external parasites?

A2: Yes, Selamectin is effective against both endoparasites (internal parasites) and ectoparasites (external parasites). It controls a wide range of parasites, including fleas, flea eggs, ticks, heartworms, ear mites (Otodectes cynotis), and sarcoptic mange. [, , , , , ]

Q3: Does Selamectin target the same channels in mammals as it does in parasites?

A3: Selamectin does bind to certain chloride channels in mammals, but with much lower affinity than to those found in invertebrates. [, ] This difference in binding affinity contributes to its favorable safety profile in mammals.

Q4: What is the molecular formula and weight of Selamectin?

A4: The molecular formula of Selamectin is C48H72O14Cl2, and its molecular weight is 959.99 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Selamectin?

A5: High-performance liquid chromatography (HPLC) coupled with a UV detector is commonly employed for the detection and quantification of Selamectin. [, , ] Additionally, mass spectrometry (MS) can be utilized for precise identification and quantification. [, ]

Q6: How is Selamectin absorbed and distributed in the body?

A7: Selamectin is readily absorbed transdermally (through the skin) following topical administration. [, , ] It distributes widely throughout the body, reaching therapeutic levels in various tissues, including the skin, blood, and internal organs. [, , , ]

Q7: How is Selamectin metabolized and excreted?

A8: Selamectin is primarily metabolized in the liver, and its metabolites are mainly excreted in the feces. [] Species-related differences in metabolism and excretion contribute to the variations observed in its pharmacokinetic profile between different animals. []

Q8: Has Selamectin demonstrated efficacy against naturally acquired parasite infections?

A10: Yes, numerous studies have shown the effectiveness of Selamectin in treating a variety of naturally acquired parasite infections in animals, including sarcoptic mange, ear mites, cheyletiellosis, and sucking lice. [, , , , , , ]

Q9: Are there any specific safety concerns associated with the use of Selamectin in certain animal populations?

A14: While generally safe, caution should be exercised when using Selamectin in pregnant or lactating animals, as well as in animals with known hypersensitivity to macrocyclic lactones. [, , , ] Always consult with a veterinarian before administering any medication to animals.

Q10: What is the rationale behind the topical application of Selamectin?

A15: Topical application of Selamectin allows for sustained release and absorption through the skin, providing prolonged systemic exposure and ensuring effective parasite control. [, , ] This route of administration also minimizes systemic side effects compared to oral or injectable formulations.

Q11: Are there any established biomarkers for monitoring the efficacy of Selamectin treatment?

A16: Currently, there are no established specific biomarkers for monitoring Selamectin efficacy. Treatment success is primarily evaluated by clinical improvement, resolution of symptoms, and the absence of parasites upon microscopic examination. [, , , , , , ]

Q12: Are there alternative medications available for treating parasite infections in animals?

A18: Yes, several alternative medications are available for treating parasite infections in animals, including other macrocyclic lactones (ivermectin, moxidectin), as well as compounds belonging to different drug classes (fipronil, imidacloprid, permethrin). [, , , , ] The choice of medication depends on the specific parasite, the animal species, and individual patient factors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)